(Rac)-Dehydrovomifoliol: A Technical Guide for Researchers
(Rac)-Dehydrovomifoliol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Dehydrovomifoliol is a naturally occurring bisnorsesquiterpenoid belonging to the megastigmane class.[1] It is found in various plant species, including Euphorbia peplus.[1] As a racemic mixture, it consists of both the (6R)- and (6S)-enantiomers.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (Rac)-Dehydrovomifoliol, with a focus on its potential therapeutic applications. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
(Rac)-Dehydrovomifoliol possesses a core cyclohexenone ring substituted with a hydroxyl group and a butenone side chain. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈O₃ | [2][3][4][5] |
| Molecular Weight | 222.28 g/mol | [2][3][4] |
| IUPAC Name | (4RS)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | [2][3] |
| CAS Number | 15764-81-5 | [1][4] |
| Canonical SMILES | CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C | [3] |
| Appearance | Oil | [6] |
| Purity | >98% (Commercially available) | [6] |
Biological Activities
(Rac)-Dehydrovomifoliol has demonstrated a range of biological activities, with notable effects on lipid metabolism, cancer cell proliferation, and inflammation.
Modulation of Lipid Metabolism
Recent studies have highlighted the potential of (+)-dehydrovomifoliol, one of the enantiomers of the racemic mixture, in alleviating hepatic lipid accumulation. This effect is primarily mediated through the activation of the PPARα–FGF21 signaling pathway.
In hepatic cells, (+)-dehydrovomifoliol activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This activation leads to an increased expression of Fibroblast Growth Factor 21 (FGF21). Elevated levels of FGF21, in turn, inhibit the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a master transcriptional regulator of lipogenesis. The downregulation of SREBP1 results in a decrease in the synthesis of fatty acids and triglycerides, thereby mitigating lipid accumulation in the liver.
An alternative mechanism for the anti-non-alcoholic fatty liver disease (NAFLD) activity of dehydrovomifoliol has been proposed, involving the E2F1/AKT/mTOR signaling axis.[7] Further research is required to fully elucidate the interplay between these pathways.
Cytotoxic Activity
(S)-Dehydrovomifoliol has been reported to exhibit significant cytotoxic activities against several human cancer cell lines.[8]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HONE-1 | Nasopharyngeal Carcinoma | Data not available |
| KB | Oral Epidermoid Carcinoma | Data not available |
| HT-29 | Colorectal Carcinoma | ~125 (for a related extract)[9] |
Note: Specific IC₅₀ values for pure (Rac)-Dehydrovomifoliol against these cell lines were not found in the reviewed literature. The value for HT-29 is from a study on a plant extract containing dehydrovomifoliol and should be interpreted with caution.
Anti-inflammatory and Antioxidant Activities
While specific studies on the anti-inflammatory and antioxidant properties of (Rac)-Dehydrovomifoliol are limited, research on the related compound (6S,9R)-vomifoliol suggests potential in these areas. (6S,9R)-vomifoliol has been shown to reduce the release of pro-inflammatory cytokines and reactive oxygen species (ROS) in human immune cells.[10] Further investigation is warranted to determine if (Rac)-Dehydrovomifoliol shares these properties.
Experimental Protocols
Isolation of (S)-Dehydrovomifoliol from Nitraria sibirica Pall. by High-Speed Counter-Current Chromatography (HSCCC)[8]
This protocol describes the effective separation and purification of (S)-dehydrovomifoliol from the leaves of Nitraria sibirica Pall.
1. Plant Material and Reagents:
-
Dried leaves of Nitraria sibirica Pall.
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95% Ethanol
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Ethyl acetate
-
n-Hexane
-
Methanol
-
Distilled water
-
All solvents should be of analytical grade.
2. Preparation of Crude Sample:
-
The dried leaves of Nitraria sibirica Pall. are powdered and extracted with 95% ethanol at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
The residue is suspended in water and partitioned with ethyl acetate.
-
The ethyl acetate layer is collected and evaporated to dryness to obtain the crude sample for HSCCC.[8]
3. HSCCC Instrumentation and Parameters:
-
Instrument: TBE-300A high-speed counter-current chromatograph.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:5:1:5. The mixture is thoroughly equilibrated at room temperature, and the two phases are separated shortly before use.
-
Stationary Phase: The upper organic phase.
-
Mobile Phase: The lower aqueous phase.
-
Flow Rate: 2.0 mL/min.
-
Revolution Speed: 850 rpm.
-
Detection Wavelength: 254 nm.
4. HSCCC Separation Procedure:
-
The multiplayer coiled column is first entirely filled with the upper phase (stationary phase).
-
The apparatus is then rotated at 850 rpm, while the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, the crude sample (dissolved in a small volume of the biphasic solvent system) is injected through the sample loop.
-
The effluent from the outlet of the column is continuously monitored by a UV detector at 254 nm.
-
Fractions are collected according to the elution profile.
-
The collected fractions containing the target compound are combined and evaporated to yield purified (S)-dehydrovomifoliol. From 1 g of crude sample, approximately 23 mg of (S)-dehydrovomifoliol with a purity of 95% can be obtained.[8]
Total Synthesis of (Rac)-Dehydrovomifoliol
A detailed, step-by-step experimental protocol for the total synthesis of (Rac)-Dehydrovomifoliol was not available in the reviewed publicly accessible scientific literature. The synthesis of related megastigmane derivatives often involves multi-step sequences starting from readily available chiral precursors or employing asymmetric synthesis strategies.
In Vitro Assay for Lipid Accumulation in HepG2 Cells
This protocol is adapted from studies investigating the effect of dehydrovomifoliol on oleic acid-induced lipid accumulation in human hepatoma HepG2 cells.
1. Cell Culture and Treatment:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
To induce lipid accumulation, cells are treated with oleic acid complexed to bovine serum albumin (BSA).
-
For treatment, cells are pre-incubated with various concentrations of (Rac)-Dehydrovomifoliol for a specified time (e.g., 2 hours) before the addition of oleic acid.
2. Oil Red O Staining for Lipid Droplet Visualization:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.
-
Fixed cells are then stained with a filtered Oil Red O solution to visualize intracellular lipid droplets.
-
The stained lipid droplets can be observed and imaged using a microscope.
-
For quantification, the Oil Red O stain is extracted from the cells with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
3. Gene and Protein Expression Analysis:
-
To investigate the mechanism of action, the expression levels of key genes and proteins involved in lipid metabolism can be analyzed.
-
RT-qPCR: RNA is extracted from the treated cells, reverse-transcribed to cDNA, and the expression of genes such as PPARα, FGF21, and SREBP1 is quantified by real-time quantitative polymerase chain reaction.
-
Western Blotting: Protein lysates are prepared from the treated cells, and the levels of PPARα, FGF21, and SREBP1 proteins are determined by Western blotting using specific primary and secondary antibodies.
Conclusion
(Rac)-Dehydrovomifoliol is a promising natural product with significant potential for further investigation, particularly in the context of metabolic disorders and oncology. Its ability to modulate lipid metabolism through the PPARα–FGF21 pathway provides a strong rationale for its development as a therapeutic agent for conditions such as non-alcoholic fatty liver disease. The detailed experimental protocols provided in this guide are intended to facilitate and standardize future research on this compound. Further studies are needed to fully elucidate its mechanism of action, establish a comprehensive safety profile, and explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (6R)-dehydrovomifoliol | C13H18O3 | CID 688494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dehydrovomifoliol | C13H18O3 | CID 688492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Rac)-Dehydrovomifoliol - CD BioSustainable [sustainable-bio.com]
- 5. dehydrovomifoliol [webbook.nist.gov]
- 6. biocrick.com [biocrick.com]
- 7. Dehydrovomifoliol Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
